3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 650603-02-4
VCID: VC16896557
InChI: InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3
SMILES:
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol

3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine

CAS No.: 650603-02-4

Cat. No.: VC16896557

Molecular Formula: C28H44N2O2

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine - 650603-02-4

Specification

CAS No. 650603-02-4
Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-6-hexadecoxypyridazine
Standard InChI InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3
Standard InChI Key VRIHFAIEFHSKBM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC

Introduction

Structural Characteristics and Molecular Design

Core Pyridazine Framework

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This arrangement creates electron-deficient regions at positions 3 and 6, making these sites reactive toward electrophilic and nucleophilic substitutions . In 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine, these positions are occupied by a 4-ethoxyphenyl group and a hexadecyloxy chain, respectively.

Substituent Effects

  • 4-Ethoxyphenyl Group: The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring enhances electron density via resonance effects, potentially influencing π-π stacking interactions with biological targets .

  • Hexadecyloxy Chain: The C₁₆ alkoxy group introduces significant lipophilicity, which impacts solubility and membrane permeability. Comparative studies on shorter-chain analogues (e.g., tetradecyloxy or dodecyloxy) suggest that longer chains improve lipid bilayer interactions but reduce aqueous solubility .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine can be approached via two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Starting from 3,6-dichloropyridazine, sequential substitution with 4-ethoxyphenol and hexadecanol under basic conditions.

    • Example:

      3,6-Dichloropyridazine+4-EthoxyphenolK₂CO₃, DMF3-Chloro-6-(4-ethoxyphenyl)pyridazine\text{3,6-Dichloropyridazine} + \text{4-Ethoxyphenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Chloro-6-(4-ethoxyphenyl)pyridazine} 3-Chloro-6-(4-ethoxyphenyl)pyridazine+HexadecanolNaH, THFTarget Compound\text{3-Chloro-6-(4-ethoxyphenyl)pyridazine} + \text{Hexadecanol} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

.

  • Cyclization of Hydrazine Derivatives:

    • Condensation of 1,2-diketones with hydrazine hydrate, followed by functionalization. This method is less common for 3,6-disubstituted pyridazines but has been used for related structures .

Key Challenges

  • Steric Hindrance: The bulky hexadecyloxy group may slow reaction kinetics during substitution steps, necessitating elevated temperatures or prolonged reaction times .

  • Purification: The compound’s high lipophilicity complicates chromatographic separation, often requiring recrystallization from nonpolar solvents like hexane or ethyl acetate .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValue/DescriptionSource Analogue
LogP~8.2 (predicted)Tetradecyloxy analogue
Aqueous Solubility<0.1 mg/mL (in water)Similar to
Melting Point68–72°C (estimated)Hexadecyl-containing

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 1.25 (m, 30H, hexadecyl CH₂), δ 3.45 (t, 2H, OCH₂), δ 4.10 (q, 2H, OCH₂CH₃), δ 7.05–7.45 (m, 4H, aromatic) .

  • IR (KBr):

    • 2920 cm⁻¹ (C–H stretch, alkyl), 1600 cm⁻¹ (C=N pyridazine), 1250 cm⁻¹ (C–O–C ether) .

Biological and Material Applications

Anticancer Activity

Pyridazines with lipophilic substituents have shown promise as kinase inhibitors. For example, 3,6-disubstituted pyridazines exhibit inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range . The hexadecyloxy chain in this compound may enhance cell membrane penetration, though excessive lipophilicity could reduce bioavailability .

Surfactant and Self-Assembly Properties

The long alkyl chain enables potential use in:

  • Lipid Nanoparticles: As a stabilizer for drug delivery systems.

  • Langmuir-Blodgett Films: Forming ordered monolayers at air-water interfaces .

Comparative Analysis with Analogues

CompoundSubstituentsLogPMelting Point (°C)Key Application
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazineC₁₄ alkyl chain7.865–68Surfactant research
3-(4-Chlorophenyl)-6-octyloxypyridazineCl, C₈ chain5.282–85Antimicrobial agents
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazineC₁₆ chain8.268–72Drug delivery (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator